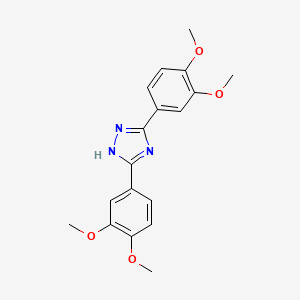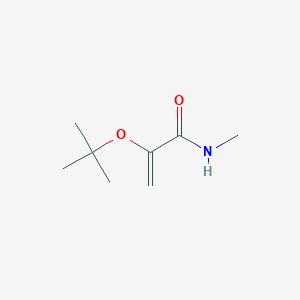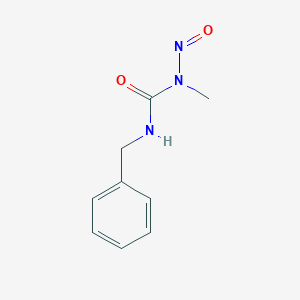
N'-Benzyl-N-methyl-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Benzyl-N-methyl-N-nitrosourea is a chemical compound known for its mutagenic and carcinogenic properties. It belongs to the class of nitrosoureas, which are known for their ability to alkylate DNA, leading to mutations and potential carcinogenesis . This compound is of significant interest in scientific research due to its potent biological effects and its use as a model compound in various studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Benzyl-N-methyl-N-nitrosourea can be synthesized through the reaction of N-methyl-N-nitrosourea with benzyl chloride under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is carried out at low temperatures to prevent decomposition of the nitrosourea compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of N’-Benzyl-N-methyl-N-nitrosourea, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment. The key challenge in industrial production is ensuring the stability of the compound during synthesis and storage.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Benzyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can transfer its alkyl group to nucleophiles, such as DNA bases, leading to mutations.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form benzylamine and N-methyl-N-nitrosourea.
Common Reagents and Conditions
Alkylation: Common reagents include nucleophiles like DNA bases, and the reaction is typically carried out in aqueous or organic solvents.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N’-Benzyl-N-methyl-N-nitrosourea is used in various scientific research applications, including:
Wirkmechanismus
N’-Benzyl-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. The compound transfers its alkyl group to nucleophilic sites on DNA bases, leading to mutations and potential carcinogenesis . The molecular targets include guanine and adenine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar alkylating properties.
N-Nitroso-N-methylurea: Known for its mutagenic and carcinogenic effects.
Uniqueness
N’-Benzyl-N-methyl-N-nitrosourea is unique due to its benzyl group, which enhances its ability to induce mutations compared to other nitrosoureas . The presence of the benzyl group also affects the compound’s stability and reactivity, making it a valuable model for studying the effects of alkylating agents on DNA .
Eigenschaften
CAS-Nummer |
112899-75-9 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-benzyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-12(11-14)9(13)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) |
InChI-Schlüssel |
QKWJOOYYNDMTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NCC1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


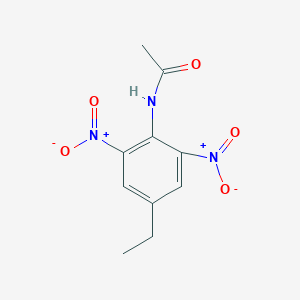


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)


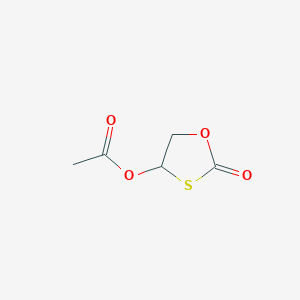

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)


